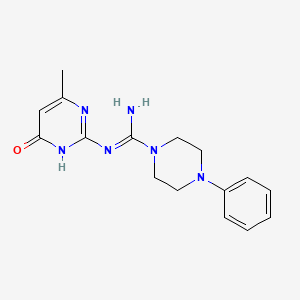![molecular formula C21H26N2O3 B5968690 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5968690.png)
1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine, also known as DAPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DAPP belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antidepressant effects.
作用機序
The mechanism of action of 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine is not fully understood. However, it is believed to act through multiple pathways. 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has also been shown to modulate the activity of opioid receptors in the brain, which are involved in the regulation of pain perception. Furthermore, 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been found to increase the levels of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood.
Biochemical and Physiological Effects:
1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has also been found to decrease the levels of prostaglandins, which are involved in the inflammatory response. Additionally, 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been shown to modulate the activity of opioid receptors in the brain, which are involved in the regulation of pain perception. Furthermore, 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been found to increase the levels of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood.
実験室実験の利点と制限
1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments. It is readily available and can be synthesized using simple chemical reactions. 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine is also stable under normal laboratory conditions and can be stored for extended periods of time. However, 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the study of 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine. Firstly, further research is needed to elucidate the mechanism of action of 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine. This will provide a better understanding of its biological activity and potential therapeutic applications. Secondly, more studies are needed to evaluate the safety and efficacy of 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine in human clinical trials. This will provide valuable information for the development of new drugs based on 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine. Finally, there is a need to explore the potential of 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine as a lead compound for the development of new drugs for the treatment of various diseases. This will require the synthesis and evaluation of new derivatives of 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine with improved pharmacological properties.
Conclusion:
In conclusion, 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine, or 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been found to exhibit anti-inflammatory, analgesic, and antidepressant effects. The synthesis of 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine involves the reaction of 1-(3,5-dimethylphenoxy)acetyl chloride with 4-(2-methoxyphenyl)piperazine in the presence of a base such as triethylamine. The mechanism of action of 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine is not fully understood, but it is believed to act through multiple pathways. 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine, including further research on its mechanism of action, evaluation of its safety and efficacy in human clinical trials, and exploration of its potential as a lead compound for the development of new drugs.
合成法
The synthesis of 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine involves the reaction of 1-(3,5-dimethylphenoxy)acetyl chloride with 4-(2-methoxyphenyl)piperazine in the presence of a base such as triethylamine. The reaction proceeds under reflux conditions in a suitable solvent such as dichloromethane or chloroform. After the completion of the reaction, the product is purified by column chromatography or recrystallization. The yield of the final product is typically in the range of 50-70%.
科学的研究の応用
1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has also been shown to possess analgesic properties by modulating the activity of opioid receptors in the brain. Additionally, 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been found to exhibit antidepressant effects by increasing the levels of neurotransmitters such as serotonin and norepinephrine.
特性
IUPAC Name |
2-(3,5-dimethylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16-12-17(2)14-18(13-16)26-15-21(24)23-10-8-22(9-11-23)19-6-4-5-7-20(19)25-3/h4-7,12-14H,8-11,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULNUPZUYVQUJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminosulfonyl)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5968610.png)
![3-[2-(3-fluorophenyl)ethyl]-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5968616.png)
![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B5968620.png)

![7-chloro-3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B5968633.png)
![dimethyl 4-[4-(benzyloxy)phenyl]-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5968635.png)
![1-(2-methylphenyl)-4-{1-[3-(1-piperidinyl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5968636.png)
![7'-amino-1-(2-fluorobenzyl)-2'-[(3-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5968639.png)

![4-{3-[(2-bromobenzyl)oxy]-4-methoxybenzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B5968663.png)

![2-[4-(2-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5968678.png)
![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5968708.png)
